molecular formula C24H23NO7S B14021592 8-(1-piperidyl)-7H-purin-6-amine CAS No. 5436-34-0

8-(1-piperidyl)-7H-purin-6-amine

Cat. No.: B14021592
CAS No.: 5436-34-0
M. Wt: 469.5 g/mol
InChI Key: XMMUJFDMHJXGLJ-UHFFFAOYSA-N
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Description

8-(1-piperidyl)-7H-purin-6-amine is a heterocyclic compound that features a purine ring system substituted with a piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-piperidyl)-7H-purin-6-amine typically involves the reaction of a purine derivative with piperidine under specific conditions. One common method includes the use of a purine precursor, such as 6-chloropurine, which undergoes nucleophilic substitution with piperidine. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-(1-piperidyl)-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine in dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the purine ring.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-(1-piperidyl)-7H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(1-piperidyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloropurine: A precursor used in the synthesis of 8-(1-piperidyl)-7H-purin-6-amine.

    Piperidine: A common reagent used in the synthesis of various heterocyclic compounds.

    Other purine derivatives: Compounds with similar structures but different substituents on the purine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine ring with a piperidine group makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5436-34-0

Molecular Formula

C24H23NO7S

Molecular Weight

469.5 g/mol

IUPAC Name

ethyl 2-[[2-(2,6-dimethoxybenzoyl)oxyacetyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H23NO7S/c1-4-31-23(27)20-16(15-9-6-5-7-10-15)14-33-22(20)25-19(26)13-32-24(28)21-17(29-2)11-8-12-18(21)30-3/h5-12,14H,4,13H2,1-3H3,(H,25,26)

InChI Key

XMMUJFDMHJXGLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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